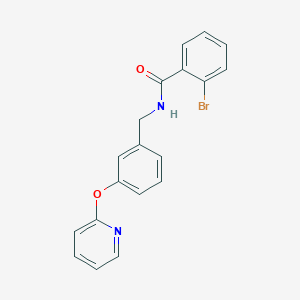

![molecular formula C18H19ClN2O4 B2863968 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea CAS No. 1396675-88-9](/img/structure/B2863968.png)

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

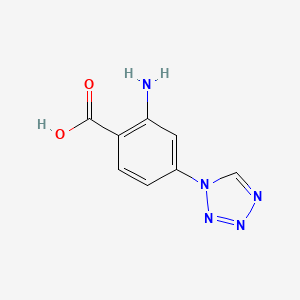

Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as BDBU and has been synthesized using various methods.

Scientific Research Applications

Antihyperglycemic Potential

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea demonstrates significant promise in antihyperglycemic applications. Research indicates that urea derivatives, like this compound, show comparable potency to existing antihyperglycemic agents such as pioglitazone and troglitazone. In particular, benzoxazole, a cyclic analogue of this compound, has shown potent enhancement of insulin sensitivity. These findings suggest potential therapeutic applications in the treatment of diabetes and insulin resistance (Cantello et al., 1994).

Synthesis and Characterization Studies

The compound has been a subject of interest in synthesis and characterization studies. For instance, research into the synthesis of 1,3-Benzoxathiol-2-one derivatives from N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas has provided insights into the chemical properties and reaction pathways of similar urea derivatives. This research enhances the understanding of the compound's chemistry, which is vital for its application in medicinal chemistry (Konovalova et al., 2020).

Application in Antimicrobial Degradation

This urea derivative also finds application in the environmental sector, particularly in the degradation of antimicrobials like triclosan and triclocarban. Studies on electro-Fenton systems using similar compounds have shown effective degradation of these antimicrobials, highlighting the environmental remediation potential of such urea derivatives (Sirés et al., 2007).

Antioxidant Activity

Research into coumarin-substituted heterocyclic compounds closely related to this urea derivative has demonstrated significant antioxidant activities. This suggests potential applications in the development of antioxidant agents, which are crucial in combating oxidative stress-related diseases (Abd-Almonuim et al., 2020).

Role in Heterogeneous Catalysis

The urea-functionalized compounds, similar to the queried compound, have been shown to play a critical role in heterogeneous catalysis in water. Such compounds have been employed in Michael reactions and Diels-Alder reactions in aqueous mediums, indicating their versatility and potential in catalytic processes (Howlader et al., 2016).

properties

IUPAC Name |

1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-[(4-chlorophenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4/c1-18(23,13-4-7-15-16(8-13)25-11-24-15)10-21-17(22)20-9-12-2-5-14(19)6-3-12/h2-8,23H,9-11H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEIDERHEIWDFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCC1=CC=C(C=C1)Cl)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2863886.png)

![N-(2-Cyclopropyl-2-hydroxypropyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2863889.png)

![2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2863896.png)

![4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2863901.png)

![4-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}butanoic acid](/img/structure/B2863903.png)

![2,5-dimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2863906.png)

![3-(3-Amino-4-fluorophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2863907.png)

![N-cyclohexyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2863908.png)